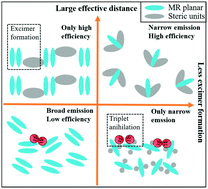Distinguishing the respective determining factors for spectral broadening and concentration quenching in multiple resonance type TADF emitter systems†
Materials Horizons Pub Date: 2022-06-16 DOI: 10.1039/D2MH00511E
Abstract
Multiple resonance (MR) type thermally activated delayed fluorescence (TADF) emitters have attracted much recent attention due to their narrow emission spectra and high photoluminescence quantum yields (PLQYs). Spectral broadening and concentration quenching at high doping concentrations are two issues currently limiting the development of MR-TADF emitters. However, the origins of these have not been fully clarified so far. In this work, by investigating emitters with the same MR cores but peripheral groups of different steric types, we distinguished that the spectral broadening and concentration quenching are mainly caused by excimer formation and triplet exciton annihilation, respectively. This understanding on aggregated behaviors of MR emitters provides new insight for the further development of high-performance MR-TADF emitters with low concentration sensitivities.


Recommended Literature
- [1] Inside front cover
- [2] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [3] Plant natural products with leishmanicidal activity
- [4] XXIV.—Properties of conjugated compounds. Part VI. The dibromination products of cyclic butadienes
- [5] iLoc-Animal: a multi-label learning classifier for predicting subcellular localization of animal proteins†
- [6] Synthesis, photophysical and nonlinear optical properties of a series of ball-type phthalocyanines in solution and thin films†
- [7] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [8] Irradiance and temperature considerations in the design and deployment of high annual energy yield perovskite/CIGS tandems†
- [9] Contents list
- [10] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 118476-89-4









